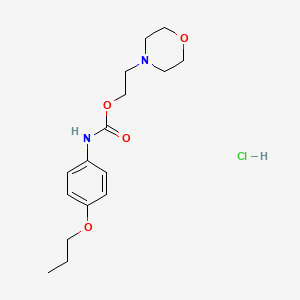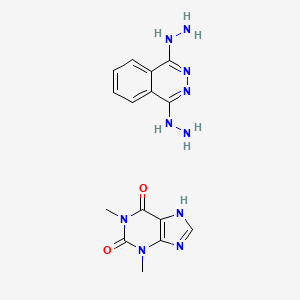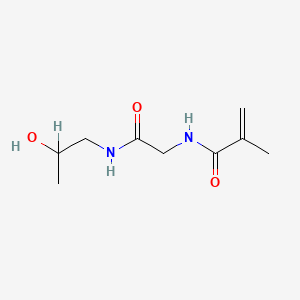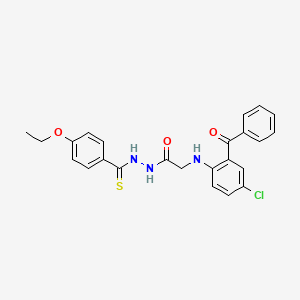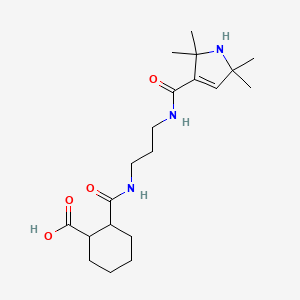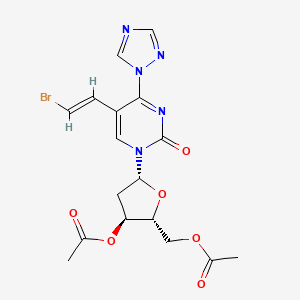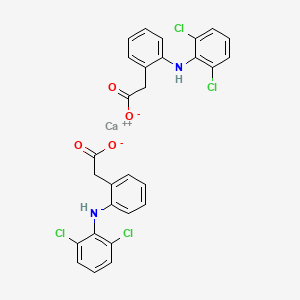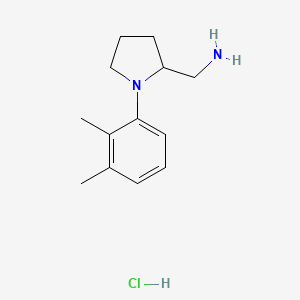
(+-)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound with the molecular formula C13H20N2·HCl.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the reaction of 2,3-dimethylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic catalysts like hydrochloric acid are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides are often used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes .
Mecanismo De Acción
The mechanism of action of (±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets. It is believed to act on neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog with a similar nitrogen-containing ring structure.
Pyrrolidinone: Another related compound with a lactam ring.
Pyrrolopyrazine: A more complex derivative with additional nitrogen atoms in the ring structure.
Uniqueness
(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
142469-66-7 |
|---|---|
Fórmula molecular |
C13H21ClN2 |
Peso molecular |
240.77 g/mol |
Nombre IUPAC |
[1-(2,3-dimethylphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-10-5-3-7-13(11(10)2)15-8-4-6-12(15)9-14;/h3,5,7,12H,4,6,8-9,14H2,1-2H3;1H |
Clave InChI |
USYAZYKVOQINQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCCC2CN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


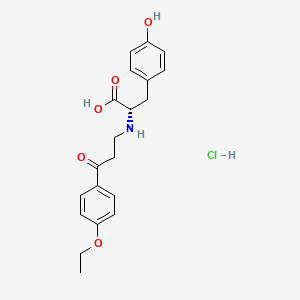
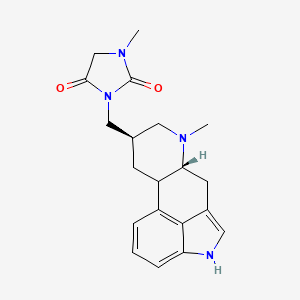


![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
